molecular formula C8H16 B099456 4,5-Dimethyl-1-hexene CAS No. 16106-59-5

4,5-Dimethyl-1-hexene

Cat. No.: B099456
CAS No.: 16106-59-5
M. Wt: 112.21 g/mol
InChI Key: UFWIBUBEFUNVNI-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1-hexene is an organic compound with the molecular formula C8H16 It is an alkene, characterized by the presence of a carbon-carbon double bond The structure of this compound includes a hexene backbone with two methyl groups attached to the fourth and fifth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-1-hexene can be synthesized through several methods. One common approach involves the alkylation of 1-hexene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of by-products.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic processes involving the oligomerization of propylene. This method utilizes a catalyst, such as a zeolite or a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-1-hexene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon results in the formation of 4,5-dimethylhexane.

    Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bond, leading to the formation of dihalogenated products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or ozone in a controlled environment.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.

    Substitution: Bromine in an inert solvent like carbon tetrachloride.

Major Products Formed:

    Oxidation: 4,5-Dimethylhexan-2-ol, 4,5-Dimethylhexan-2-one, or 4,5-Dimethylhexanoic acid.

    Reduction: 4,5-Dimethylhexane.

    Substitution: 4,5-Dibromo-1-hexene.

Scientific Research Applications

4,5-Dimethyl-1-hexene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound serves as a model substrate in enzymatic studies to understand the behavior of alkenes in biological systems.

    Medicine: Research explores its potential as a precursor in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals, including polymers and additives.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond undergoes addition of hydrogen atoms facilitated by a metal catalyst. In oxidation reactions, the double bond is cleaved, leading to the formation of oxygenated products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    1-Hexene: A simple alkene with a single double bond and no additional substituents.

    4-Methyl-1-pentene: An alkene with a methyl group attached to the fourth carbon atom.

    2,3-Dimethyl-2-butene: An alkene with two methyl groups attached to the second and third carbon atoms.

Comparison: 4,5-Dimethyl-1-hexene is unique due to the positioning of its methyl groups on the fourth and fifth carbon atoms, which influences its reactivity and physical properties. Compared to 1-hexene, it has increased steric hindrance, affecting its reaction rates and selectivity. Unlike 4-methyl-1-pentene, it has a longer carbon chain, which can impact its boiling point and solubility. The presence of two methyl groups in 2,3-dimethyl-2-butene results in different chemical behavior, particularly in terms of stability and reactivity.

Properties

IUPAC Name

4,5-dimethylhex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWIBUBEFUNVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60871253
Record name 1-hexene, 4,5-dimethyl-
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Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name 4,5-Dimethyl-1-hexene
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CAS No.

16106-59-5
Record name 4,5-Dimethyl-1-hexene
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Record name 4,5-Dimethyl-1-hexene
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Record name 4,5-DIMETHYL-1-HEXENE
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Record name 1-hexene, 4,5-dimethyl-
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Record name 4,5-Dimethyl-1-hexene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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